Basic Blue 3

Descripción general

Descripción

Basic Blue 3, also known as C.I. This compound, is a water-soluble dye belonging to the sulfonated triphenylmethane group of dyes. It is widely used in various fields, including medicine, food, textiles, and paper industries. The dye is known for its brilliant blue shade and excellent light-fastness, making it a valuable tool for various applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Basic Blue 3 is synthesized through a series of chemical reactions involving various reagents. The primary synthetic route involves the reaction of 3-hydroxy-N,N-diethylbenzamide with formaldehyde and hydrochloric acid to form the intermediate compound. This intermediate is then reacted with 3-hydroxy-N,N-diethylbenzamide under controlled conditions to produce this compound .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the preparation of the intermediate compound, followed by its reaction with 3-hydroxy-N,N-diethylbenzamide. The final product is then purified through crystallization and filtration to obtain the dye in its pure form .

Análisis De Reacciones Químicas

Acid-Base Reactivity

The dye undergoes distinct colorimetric changes under varying pH conditions:

-

Strong Acid (H₂SO₄) : Turns wine-red due to protonation of tertiary amine groups .

-

Alkaline Medium (NaOH) : Forms blue-black precipitates via deprotonation and aggregation .

Equilibrium Reaction :

Textile Dyeing Interactions

This compound binds electrostatically to anionic sites in acrylic fibers. Key reaction parameters include:

Compatibility :

Redox Behavior

While not intrinsically redox-active, this compound participates in indirect redox processes:

-

Photocatalytic Degradation : TiO₂/UV systems generate hydroxyl radicals (·OH) that cleave the oxazine ring .

-

Adsorption-Reduction : On activated carbon surfaces, partial reduction of the conjugated system occurs .

Degradation Byproducts :

Adsorption Reactions

Molecularly imprinted polymers (MIPs) and bioadsorbents effectively remove this compound via:

Thermodynamics

| Parameter | MIP (313 K) | Activated Carbon (298 K) |

|---|---|---|

| ΔG° (kJ/mol) | -8.23 | -5.67 |

| ΔH° (kJ/mol) | +42.1 | +28.3 |

| ΔS° (J/mol·K) | +163 | +95 |

Kinetics

-

Intraparticle Diffusion : Three-phase process :

-

Boundary layer diffusion

-

Pore diffusion

-

Surface adsorption

-

Competitive Adsorption in Wastewater

| Co-existing Dye | Selectivity Coefficient (Kd) | Imprinting Factor (α) |

|---|---|---|

| Basic Blue 9 | 2.62 | 10.73 |

| Basic Yellow 28 | 1.89 | 7.21 |

Real-Water Performance

| Water Type | Removal Efficiency (%) | qₑ (mg/g) |

|---|---|---|

| Tap Water | 99.8 | 7.48 |

| River Water | 99.0 | 7.42 |

Aplicaciones Científicas De Investigación

Basic Blue 3 has numerous scientific research applications across various fields:

Chemistry: It is used as a colorant in dyeing acrylic fabrics and as a pH indicator in analytical chemistry.

Biology: The dye is employed in staining biological samples for microscopic examination.

Medicine: this compound is used as a diagnostic agent to identify lymph nodes and blood vessels during surgeries.

Industry: The dye finds application in the textile industry for dyeing cotton, silk, wool, and other fibers.

Mecanismo De Acción

The mechanism of action of Basic Blue 3 involves its interaction with various molecular targets and pathways. The dye exerts its effects by binding to specific sites on proteins and nucleic acids, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and gene expression .

Comparación Con Compuestos Similares

Basic Blue 3 can be compared with other similar compounds, such as Basic Blue 41, Thioflavin T, Methylene Blue, and Safranin. These compounds share similar chemical structures and properties but differ in their specific applications and effects .

List of Similar Compounds

- Basic Blue 41

- Thioflavin T

- Methylene Blue

- Safranin

Conclusion

This compound is a versatile dye with a wide range of applications in various fields. Its unique chemical properties and ability to undergo different reactions make it a valuable tool for scientific research and industrial applications. The dye’s mechanism of action and comparison with similar compounds highlight its significance and potential for future use.

Actividad Biológica

Basic Blue 3, also known as C.I. This compound or C20H26ClN3O, is a synthetic dye widely used in various applications, including textiles and biological staining. Its biological activity has garnered attention due to its potential environmental impacts and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its adsorption characteristics, toxicity, and potential applications in wastewater treatment.

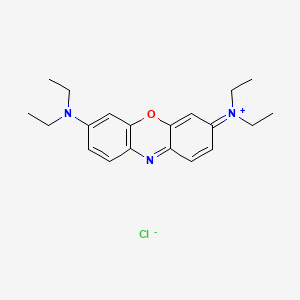

This compound is a cationic dye characterized by its vivid blue color. It is soluble in water and has a molecular weight of approximately 327.89 g/mol. The dye's structure allows it to interact with various organic materials, making it effective for staining purposes but also raising concerns regarding its environmental persistence and toxicity.

1. Toxicity Studies

This compound has been studied for its cytotoxic effects on various cell lines. Research indicates that exposure to this compound can induce oxidative stress and DNA damage in mammalian cells. For instance, an in vitro study demonstrated that this compound caused significant unscheduled DNA synthesis in rat hepatocytes, suggesting genotoxic properties .

Table 1: Summary of Toxicity Studies on this compound

2. Adsorption Characteristics

The removal of this compound from wastewater has been extensively researched due to its environmental implications. Various adsorbents have been tested for their efficacy in removing this dye from aqueous solutions.

Case Study: Chitosan-Based Adsorbents

A study demonstrated that chitosan-based adsorbents could effectively remove this compound from water, achieving removal efficiencies exceeding 99% under optimal conditions . The adsorption process was found to follow pseudo-second-order kinetics, indicating that chemisorption is likely the primary mechanism involved.

Table 2: Adsorption Performance of Different Adsorbents for this compound

| Adsorbent Type | Initial Concentration (mg/L) | Removal Efficiency (%) | qmax (mg/g) |

|---|---|---|---|

| Chitosan | 10 | 99.8 | 7.48 |

| Silybum Marianum Stem | 15 | 99.9 | 7.49 |

| Molecularly Imprinted Polymer (MIP) | Varies | 96 | - |

The mechanisms by which this compound exerts its biological effects include:

- Oxidative Stress : Exposure to this compound has been linked to increased reactive oxygen species (ROS) production, leading to cellular damage.

- DNA Damage : The dye's interaction with cellular components can result in DNA strand breaks, contributing to mutagenic potential.

- Membrane Disruption : this compound can alter cell membrane integrity, affecting cell viability and function.

Applications in Wastewater Treatment

Given its widespread use and potential toxicity, effective removal strategies for this compound from wastewater are critical. Recent studies have explored the use of low-cost adsorbents such as agricultural waste products for this purpose.

Case Study: Use of Agricultural Waste

Research indicated that using Silybum Marianum stem as an adsorbent achieved over 99% removal efficiency for this compound in real wastewater samples, demonstrating a sustainable approach to treating dye-laden effluents .

Q & A

Basic Research Questions

Q. What standardized experimental protocols are recommended for synthesizing Basic Blue 3 in laboratory settings, and how can researchers validate purity and yield?

- Methodological Answer : Synthesis protocols for this compound typically involve condensation reactions under controlled pH (8–10) and temperature (60–80°C). Researchers should reference established procedures from peer-reviewed journals (e.g., Dyes and Pigments) and validate purity using high-performance liquid chromatography (HPLC) with UV-Vis detection at λ~650 nm. Yield optimization requires iterative testing of stoichiometric ratios (e.g., molar ratios of precursors) and reaction times. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s physicochemical properties?

- Methodological Answer : UV-Vis spectroscopy (absorption maxima ~650 nm) and Fourier-transform infrared (FTIR) spectroscopy (to identify amine and aromatic functional groups) are foundational. For advanced characterization, use mass spectrometry (MS) for molecular weight confirmation and liquid chromatography-mass spectrometry (LC-MS) to detect trace impurities. Pair with X-ray diffraction (XRD) for crystalline structure analysis. Calibrate instruments using certified reference materials and include negative controls to rule out solvent interference .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s photostability across different experimental conditions (e.g., pH, light intensity)?

- Methodological Answer : Conduct a meta-analysis of published photodegradation studies, categorizing variables such as light source (UV vs. visible), pH (acidic vs. alkaline), and matrix complexity (aqueous vs. organic solvents). Use factorial experimental designs to isolate variable interactions. For example, design a 3×3 matrix testing pH (4, 7, 10) and light intensity (low, medium, high). Apply multivariate statistical analysis (e.g., ANOVA) to identify significant factors. Replicate conflicting studies under controlled laboratory conditions to isolate methodological discrepancies .

Q. What methodologies optimize the detection and quantification of this compound degradation products in environmental samples?

- Methodological Answer : Employ solid-phase extraction (SPE) with C18 cartridges to preconcentrate degradation products from aqueous matrices. Use LC-MS/MS in multiple reaction monitoring (MRM) mode for high sensitivity. For non-targeted analysis, apply high-resolution mass spectrometry (HRMS) coupled with computational tools (e.g., MetFrag) to identify unknown metabolites. Validate methods using spiked recovery experiments (70–120% recovery acceptable) and report limits of detection (LOD) and quantification (LOQ) .

Q. How do intermolecular interactions between this compound and surfactants or polymers influence its adsorption kinetics in wastewater treatment studies?

- Methodological Answer : Design batch adsorption experiments using isotherm models (Langmuir vs. Freundlich) to assess surfactant/polymer effects. For example, compare adsorption capacities of this compound onto activated carbon in the presence of sodium dodecyl sulfate (SDS) vs. cetyltrimethylammonium bromide (CTAB). Monitor kinetic parameters (pseudo-first/second-order) using real-time UV-Vis spectroscopy. Characterize adsorbent surfaces pre- and post-adsorption via scanning electron microscopy (SEM) and zeta potential measurements to infer interaction mechanisms .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicological studies of this compound on aquatic organisms?

- Methodological Answer : Apply probit or logit regression models to calculate median lethal concentrations (LC50). For sub-lethal effects (e.g., oxidative stress biomarkers), use mixed-effects models to account for intra-species variability. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. Report confidence intervals (95%) and effect sizes (Cohen’s d). Cross-reference with OECD guidelines for aquatic toxicity testing to ensure methodological compliance .

Q. Data Reproducibility and Conflict Resolution

Q. What steps ensure reproducibility in cross-laboratory studies of this compound’s electrochemical behavior?

- Methodological Answer : Standardize electrode pretreatment (e.g., polishing with 0.05 µm alumina slurry) and electrolyte composition (e.g., 0.1 M KCl). Use a potentiostat calibrated with ferrocene/ferrocenium redox standards. Share raw cyclic voltammetry (CV) data via open-access repositories (e.g., Zenodo) with metadata detailing scan rates and electrode history. Conduct inter-laboratory round-robin tests and apply Bland-Altman analysis to assess measurement agreement .

Q. Ethical and Environmental Considerations

Q. How can researchers design environmentally sustainable disposal protocols for this compound-contaminated laboratory waste?

- Methodological Answer : Implement Advanced Oxidation Processes (AOPs) such as Fenton’s reagent (Fe²⁺/H₂O₂) or ozonation to degrade this compound in waste solutions. Monitor degradation efficiency via total organic carbon (TOC) analysis. For solid waste, use thermal treatment (incineration at >800°C) with scrubbers to capture acidic gases. Document protocols following ISO 14001 environmental management standards and consult institutional safety committees for compliance .

Tables for Comparative Analysis

| Synthesis Variable | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 8–10 | ↑ yield at higher pH |

| Temperature (°C) | 60–80 | ↑ yield with temperature |

| Reaction Time (hr) | 4–6 | Plateau after 6 hr |

| Degradation Method | Efficiency (%) | Byproducts Identified |

|---|---|---|

| UV/H₂O₂ | 92 | Quinones, short-chain acids |

| Ozonation | 88 | Nitro derivatives |

Propiedades

IUPAC Name |

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURGIPVDZKDLIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

47367-75-9 (Parent) | |

| Record name | C.I. Basic Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30873926 | |

| Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33203-82-6, 55840-82-9, 6703-67-9 | |

| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33203-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Blue 3 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(diethylamino)phenoxazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Blue 3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H82L80329Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.